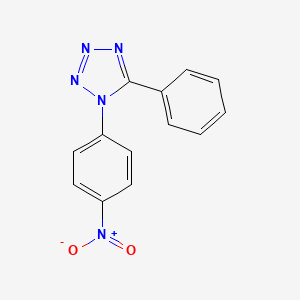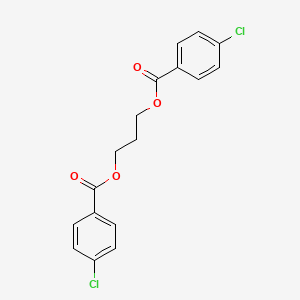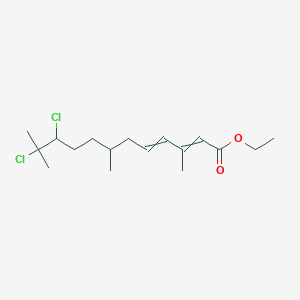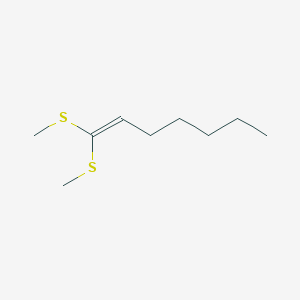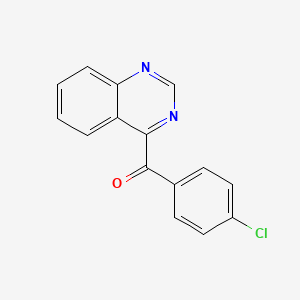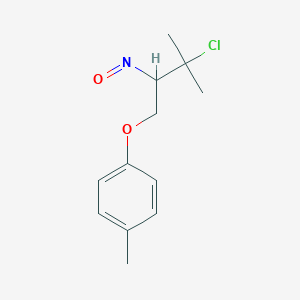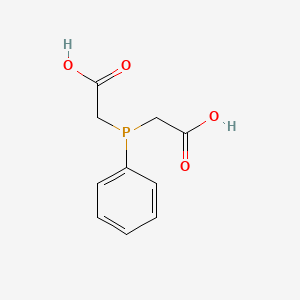
2,2'-(Phenylphosphanediyl)diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Phenylphosphanediyl)diacetic acid is an organic compound with the molecular formula C10H11O4P. It is characterized by the presence of a phenyl group attached to a phosphane moiety, which is further connected to two acetic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylphosphanediyl)diacetic acid typically involves the reaction of phenylphosphine with bromoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{BrCH}_2\text{COOH} \rightarrow \text{PhP(CH}_2\text{COOH)}_2 + 2 \text{HBr} ]
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Phenylphosphanediyl)diacetic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2,2’-(Phenylphosphanediyl)diacetic acid undergoes various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The acetic acid groups can participate in esterification and amidation reactions.
Complexation: The compound can form complexes with metal ions due to the presence of the phosphane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively.
Complexation: Metal salts such as palladium chloride are used for complex formation.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Esters and amides.
Complexation: Metal-phosphane complexes.
科学研究应用
2,2’-(Phenylphosphanediyl)diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-(Phenylphosphanediyl)diacetic acid involves its ability to coordinate with metal ions and form stable complexes. The phosphane group acts as a donor, while the acetic acid groups provide additional coordination sites. This coordination ability is crucial for its applications in catalysis and metal ion sequestration.
相似化合物的比较
Similar Compounds
2,2’-(Phenylphosphanediyl)diacetic acid: Unique due to the presence of both phosphane and acetic acid groups.
2,2’-(p-Phenylenedithio)diacetic acid: Contains sulfur atoms instead of phosphorus.
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetic acid: Contains oxygen atoms instead of phosphorus.
Uniqueness
2,2’-(Phenylphosphanediyl)diacetic acid is unique due to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds containing sulfur or oxygen atoms. This makes it particularly valuable in applications requiring strong metal coordination.
属性
CAS 编号 |
58942-13-5 |
|---|---|
分子式 |
C10H11O4P |
分子量 |
226.17 g/mol |
IUPAC 名称 |
2-[carboxymethyl(phenyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H11O4P/c11-9(12)6-15(7-10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
InChI 键 |
WPKMDOFIHZRTBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
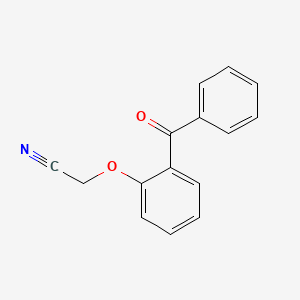
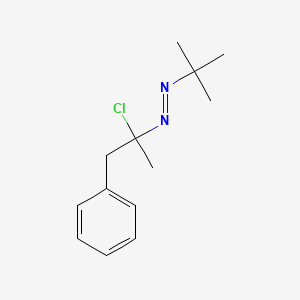
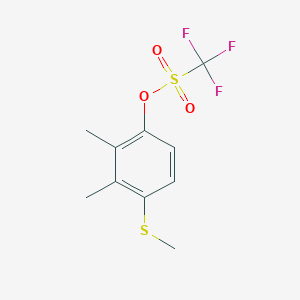
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
